molecular formula C9H27PSi3 B101741 Tris(trimethylsilyl)phosphine CAS No. 15573-38-3

Tris(trimethylsilyl)phosphine

Cat. No. B101741
CAS RN: 15573-38-3
M. Wt: 250.54 g/mol
InChI Key: OUMZKMRZMVDEOF-UHFFFAOYSA-N
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Description

Tris(trimethylsilyl)phosphine is a chemical compound with a phosphorus atom at its core, surrounded by three trimethylsilyl groups. It is known for its extreme reactivity, high nucleophilicity of the phosphorus atom, and the lability of the P-Si bonds . This compound is a user-friendly phosphorus source and an alternative to phosphine gas, serving as a precursor to various phosphorus-containing compounds .

Synthesis Analysis

Several methods for synthesizing tris(trimethylsilyl)phosphine have been reported. These include reactions of alkali metal phosphides with chlorotrimethylsilane or fluorotrimethylsilane, the use of sodium-potassium alloy with phosphorus in 1,2-dimethoxyethane, and the reaction of piperidinodichlorophosphine with lithium powder and chlorotrimethylsilane . The most cost-effective and safe approach is the reaction of phosphorus trichloride, magnesium, and chlorotrimethylsilane .

Molecular Structure Analysis

The molecular structure of tris(trimethylsilyl)phosphine has been determined by electron diffraction in the gas phase. The molecule exhibits a tilt and twist of the SiMe3 groups away from the staggered position, which affects the overall molecular symmetry .

Chemical Reactions Analysis

Tris(trimethylsilyl)phosphine is highly reactive and can be used to synthesize a variety of phosphorus compounds. It reacts readily with element halides, carboxylic acid chlorides, esters, and other organic electrophiles . It has been used in the synthesis of acylphosphines, where it reacts with pivaloyl chloride to form different acylphosphine compounds . Additionally, it has been used in the synthesis of carbonyl complexes of iron, cobalt, and nickel , and in the reaction with bis(phenylenedioxa)chlorophosphorane to produce phosphoranylphosphines .

Physical and Chemical Properties Analysis

Tris(trimethylsilyl)phosphine is a clear colorless to yellow liquid with a melting point of 24°C and a boiling point of 243-244°C. It is soluble in organic solvents such as pentane, hexanes, methylene chloride, benzene, toluene, and acetonitrile. It is air and moisture sensitive, spontaneously flammable in air, and should be handled and stored under an inert atmosphere .

Scientific Research Applications

  • Synthesis of Indium Phosphide (InP) Nanocrystals

    • Field : Nanotechnology and Material Science .
    • Application : Tris(trimethylsilyl)phosphine is used as a precursor in the synthesis of Indium Phosphide (InP) nanocrystals .
    • Method : The synthesis involves reacting indium chloride with tris(trimethylsilyl)phosphine at a temperature of around 310°C . This process results in highly homogeneous InP quantum dots (QDs) with improved optical characteristics .
    • Results : The synthesized InP QDs have a narrow photoluminescence band comparable to those of CdSe-based nanocrystals. The photoluminescence quantum yield of InP nanocrystals coated with a shell may exceed 95% .
  • Synthesis of Indium Gallium Phosphide (InGaP) Nanocrystals

    • Field : Nanotechnology and Material Science .
    • Application : Tris(trimethylsilyl)phosphine is used in the synthesis of Indium Gallium Phosphide (InGaP) nanocrystals .
    • Results : The synthesized InGaP nanocrystals are important III-V semiconductors with applications in electronics and photovoltaic solar cells .
  • Electronics and Photovoltaic Solar Cells

    • Field : Electronics and Solar Energy .
    • Application : Tris(trimethylsilyl)phosphine is used in the synthesis of nanoscale Indium Phosphide (InP) and Indium Gallium Phosphide (InGaP), which are important III-IV semiconductors .
    • Results : The synthesized semiconductors have applications in electronics and photovoltaic solar cells .
  • Synthesis of Phosphaalkynes

    • Field : Organic Chemistry .
    • Application : Tris(trimethylsilyl)phosphine is used in the synthesis of phosphaalkynes, one example being tert-butylphosphaacetylene .
    • Method : The synthesis involves the treatment of certain acyl chlorides with tris(trimethylsilyl)phosphine .
    • Results : The synthesized phosphaalkynes are important compounds in organic chemistry .
  • Preparation of Metal Phosphido Clusters

    • Field : Inorganic Chemistry .
    • Application : Tris(trimethylsilyl)phosphine is used in the preparation of metal phosphido clusters by reaction with metal halides or carboxylates .
    • Method : The preparation involves the reaction of tris(trimethylsilyl)phosphine with metal halides or carboxylates .
    • Results : The synthesized metal phosphido clusters are important compounds in inorganic chemistry .
  • Electrolyte Additive for High-Voltage Lithium-Ion Batteries

    • Field : Electrochemistry .
    • Application : Tris(trimethylsilyl)phosphite, a compound similar to tris(trimethylsilyl)phosphine, is known as an effective electrolyte additive that significantly improves the electrochemical performance of high-voltage lithium-ion batteries .
    • Results : The use of tris(trimethylsilyl)phosphite as an electrolyte additive has been shown to improve the performance of high-voltage lithium-ion batteries .
  • Synthesis of Phosphaalkynes

    • Field : Organic Chemistry .
    • Application : Tris(trimethylsilyl)phosphine is used in the synthesis of phosphaalkynes, one example being tert-butylphosphaacetylene .
    • Method : The synthesis involves the treatment of certain acyl chlorides with tris(trimethylsilyl)phosphine .
    • Results : The synthesized phosphaalkynes are important compounds in organic chemistry .
  • Preparation of Metal Phosphido Clusters

    • Field : Inorganic Chemistry .
    • Application : Tris(trimethylsilyl)phosphine is used in the preparation of metal phosphido clusters by reaction with metal halides or carboxylates .
    • Method : The preparation involves the reaction of tris(trimethylsilyl)phosphine with metal halides or carboxylates .
    • Results : The synthesized metal phosphido clusters are important compounds in inorganic chemistry .
  • Electrolyte Additive for High-Voltage Lithium-Ion Batteries

    • Field : Electrochemistry .
    • Application : Tris(trimethylsilyl)phosphite, a compound similar to tris(trimethylsilyl)phosphine, is known as an effective electrolyte additive that significantly improves the electrochemical performance of high-voltage lithium-ion batteries .
    • Results : The use of tris(trimethylsilyl)phosphite as an electrolyte additive has been shown to improve the performance of high-voltage lithium-ion batteries .

Safety And Hazards

Tris(trimethylsilyl)phosphine is classified as a pyrophoric liquid and is also known to emit flammable gases when in contact with water. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

There is a growing interest in reactions involving PH3, including Tris(trimethylsilyl)phosphine. This is due to the ability to generate PH3 cleanly and safely via digestion of cheap metal phosphides with acids .

properties

IUPAC Name

tris(trimethylsilyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H27PSi3/c1-11(2,3)10(12(4,5)6)13(7,8)9/h1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMZKMRZMVDEOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)P([Si](C)(C)C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H27PSi3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70297687
Record name Tris(trimethylsilyl)phosphine
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Molecular Weight

250.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(trimethylsilyl)phosphine

CAS RN

15573-38-3
Record name Tris(trimethylsilyl)phosphine
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Record name NSC 117328
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Record name Tris(trimethylsilyl)phosphine
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Record name Tris(trimethylsilyl)phosphine
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Record name 1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)disilaphosphane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tris(trimethylsilyl)phosphine
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Tris(trimethylsilyl)phosphine
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Tris(trimethylsilyl)phosphine
Reactant of Route 4
Tris(trimethylsilyl)phosphine

Citations

For This Compound
1,060
Citations
AA Prishchenko, MV Livantsov… - Heteroatom …, 2010 - Wiley Online Library
The 1‐heteroalkylation of the tris‐(trimethylsilyl)phosphine was thoroughly investigated using heterosubstituted methylamines, chloromethyl alkyl ethers, methyl chloroformate, …
Number of citations: 32 onlinelibrary.wiley.com
G Becker, H Schmidt, G Uhl, W Uhl - 1990 - elib.uni-stuttgart.de
Tris(trimethylsilyl)phosphine and its more reactive derivative lithium bis(trimethylsilyl)phosphide·2tetrahydrofuran are very useful reagents for the preparation of compounds with a single …
Number of citations: 66 elib.uni-stuttgart.de
J Bruckmann, C Krüger - Acta Crystallographica Section C: Crystal …, 1995 - scripts.iucr.org
Single crystals of the title compounds, C12H27P (1), C12H27P (2), and C9H27PSi3 (3), were grown in capil-laries at low temperature using zone-melting techniques [Brodalla, Mootz, …
Number of citations: 36 scripts.iucr.org
SM Stuczynski, RL Opila, P Marsh… - Chemistry of …, 1991 - ACS Publications
The preparation of indium phosphide is an important technological challenge to synthesis chemistry. 1 It is of particular importanceto devise reactions that employ reagents that are …
Number of citations: 55 pubs.acs.org
MD Healy, PE Laibinis, PD Stupik… - Journal of the Chemical …, 1989 - pubs.rsc.org
The Reaction of Indium(iii) chloride with Tris(trimethylsily1)phosphine: A Novel Route to Indium Phosphide Page 1 J. CHEM. SOC., CHEM. COMMUN., 1989 359 The Reaction of Indium(iii) …
Number of citations: 58 pubs.rsc.org
HB Chandrasiri, EB Kim, PT Snee - Inorganic Chemistry, 2020 - ACS Publications
The synthesis of nanomaterials with a narrow size distribution is challenging, especially for III–V semiconductor nanoparticles (also known as quantum dots). Concerning phosphides, …
Number of citations: 10 pubs.acs.org
GA Forsyth, DWH Rankin, HE Robertson - Journal of Molecular Structure, 1990 - Elsevier
The molecular structure of tris(trimethylsilyl)phosphine in the gas phase has been determined by electron diffraction. Results of three refinements are reported. In the first refinement, …
Number of citations: 32 www.sciencedirect.com
TA McCampbell, BA Kinkel, SM Miller… - Journal of Chemical …, 2006 - Springer
The crystal structures of M(P{Si(CH 3 ) 3 } 3 )(CO) 5 , M = Cr (1), Mo (2), and W (3), have been determined. Crystal data for 1, trigonal crystal system, space group = P3 1 , a, b = 9.2118(6…
Number of citations: 12 link.springer.com
RE Highsmith, HH Sisler - Inorganic Chemistry, 1969 - ACS Publications
Chloramine has been found to cleave the metal-nitrogen bonds in dimethyl (trialkylsilyllamines, certain germylamines, and stannylamines to produce a trialkylmetal halide, nitrogen, and …
Number of citations: 14 pubs.acs.org
AR Barron, AH Cowley, CM Nunn - Acta Crystallographica Section C …, 1988 - scripts.iucr.org
(IUCr) Structure of tetracarbonyl[tris(trimethylsilyl)phosphine]iron(0) Acta Crystallographica Section C Crystal Structure Communications 0108-2701 short format (metal-organic …
Number of citations: 9 scripts.iucr.org

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